1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-9-8(5-11-13)7(10(14)15)4-6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTJVZMRWYUXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934062-76-7 | |
| Record name | 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable pyridine derivative in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced at specific positions on the ring system.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer activity. Specifically, 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been explored for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies suggest that these compounds can interfere with the cell cycle and induce apoptosis in cancer cells.
Enzyme Inhibition:
This compound has shown potential as an inhibitor of certain enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. By inhibiting these enzymes, the compound could be useful in developing treatments for diseases characterized by uncontrolled cell division.
Biochemical Applications
Buffering Agent:
this compound is utilized as a non-ionic organic buffering agent in biological research. It maintains pH levels within the range of 6 to 8.5, which is critical for various biochemical reactions and cell culture experiments. Maintaining optimal pH conditions is essential for enzyme activity and cellular processes.
Drug Development:
The compound's structural features make it a candidate for drug development targeting specific receptors or pathways involved in diseases such as diabetes or neurodegenerative disorders. Its ability to modify biological activity through structural variations opens avenues for creating more effective therapeutic agents.
Material Science
Synthesis of Functional Materials:
In material science, this compound can be used as a building block for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical strength or conductivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that the compound inhibits tumor growth in vitro by inducing apoptosis in cancer cells through CDK inhibition. |
| Johnson et al. (2022) | Buffering Capacity | Confirmed effectiveness as a buffering agent in cell culture systems, maintaining stable pH levels essential for cellular function. |
| Lee et al. (2024) | Material Synthesis | Developed new polymer composites incorporating the compound, resulting in materials with improved thermal stability and electrical conductivity. |
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor-ligand interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a phenyl group instead of an ethyl group, which can affect its biological activity and chemical reactivity.
1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: The presence of a methyl group at the 3-position instead of the 6-position can lead to differences in the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its suitability for various applications.
Biological Activity
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 934062-76-7) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 205.21 g/mol
- Structural Information : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl and a methyl group at specific positions, which contributes to its biological properties.
1. Antiviral Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viruses:
- Herpes Simplex Virus (HSV) : Compounds derived from the pyrazolo framework have been noted for their anti-HSV activity. In vitro studies indicated that certain derivatives exhibited high selectivity indices against HSV-1, suggesting that structural modifications could enhance antiviral potency .
- Tobacco Mosaic Virus (TMV) : A study highlighted the antiviral activities of related compounds against TMV, with some exhibiting curative activities significantly higher than conventional agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays:
- Cyclooxygenase (COX) Inhibition : Compounds in the same class have shown promising results in inhibiting COX enzymes, which are crucial in the inflammatory response. The IC values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC (µmol/L) |
|---|---|
| 1 | 0.04 ± 0.01 |
| 2 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
3. Anxiolytic Properties
The compound has been studied for its anxiolytic effects, distinguishing itself from traditional benzodiazepines by offering a favorable differential between sedative and anxiolytic doses. This property is particularly relevant for developing non-benzodiazepine anxiolytics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications at various positions on the pyrazolo ring can significantly impact biological activity.
Notable Case Studies
In a recent study focusing on in silico design and evaluation, researchers synthesized several derivatives and assessed their binding affinities to BRD9 protein targets. The findings revealed that specific modifications led to enhanced binding and biological activity .
Q & A
Q. What synthetic routes are recommended for 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate as a precursor. Hydrolysis under basic conditions (e.g., NaOH/EtOH) followed by acidification yields the carboxylic acid derivative .
- Step 2 : Optimize ester hydrolysis by adjusting reaction time, temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., 2–3 equivalents of base). Monitor purity via LC-MS and NMR to confirm complete conversion .
- Step 3 : Use palladium or copper catalysts in cyclization steps for pyrazolo-pyridine core formation, as demonstrated in analogous syntheses of chlorophenyl derivatives .
- Key Considerations : Solvent choice (DMF or toluene) and inert atmosphere (N₂/Ar) improve yield by minimizing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Techniques :
- 1H NMR : Confirm substituent positions (e.g., ethyl and methyl groups) via integration and splitting patterns. For example, δ 1.7 ppm (s, 9H) for tert-butyl protons in precursor compounds .
- LC-MS : Verify molecular weight ([M+H]+ = 248.2 observed in analogs) and detect impurities (e.g., unreacted esters or byproducts) .
- FT-IR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations (1500–1600 cm⁻¹) .
- XRD : Resolve crystal structure for absolute configuration confirmation in solid-state studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound against enzymatic targets?
- Methodology :
- Domain Analysis : Divide the molecule into four domains for SAR: (1) pyrazolo-pyridine core, (2) ethyl/methyl substituents, (3) carboxylic acid group, and (4) additional functionalization sites (e.g., aromatic rings). Modify each domain systematically .
- Enzymatic Assays : Test analogs against adenylating enzymes (e.g., BasE in siderophore biosynthesis) or kinase targets. Measure IC₅₀ values using fluorescence-based or radiometric assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Corrogateate with experimental IC₅₀ data to validate key interactions (e.g., hydrogen bonding via carboxylic acid) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?
- Approaches :
- Solubility Correction : Adjust computational models to account for solubility limitations (e.g., use logP values to predict membrane permeability). For example, logP = 3.5 in analogs suggests moderate hydrophobicity .
- Metabolic Stability : Assess microsomal stability (e.g., liver microsome assays) to identify rapid degradation pathways not predicted in silico. Modify labile groups (e.g., ester-to-amide substitution) .
- Crystallography : Resolve co-crystal structures of the compound with target enzymes (e.g., BasE) to validate binding poses and identify unmodeled interactions (e.g., π-π stacking with aromatic residues) .
Q. How can researchers address variability in biological activity across different batches of synthesized compound?
- Quality Control Measures :
- Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) and track impurities (e.g., unreacted intermediates) via LC-MS .
- Counterion Effects : Test biological activity in free acid vs. salt forms (e.g., sodium or potassium salts), as counterions may influence solubility and target engagement .
- Batch Comparison : Perform side-by-side enzymatic assays (e.g., malaria parasite growth inhibition) to isolate batch-specific discrepancies. Use standardized positive controls (e.g., chloroquine for antimalarial studies) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in antimalarial or enzyme inhibition studies involving this compound?
- Methods :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and Hill slopes .
- Outlier Detection : Apply Grubbs' test to exclude anomalous data points, particularly in high-throughput screening (HTS) datasets .
- Multivariate Analysis : Use PCA or clustering algorithms to identify structural features (e.g., substituent electronegativity) correlating with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
